Bienvenue dans la boutique en ligne BenchChem!

5-(Trifluoromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine

Drug Design Physicochemical Properties Lipophilicity

5-(Trifluoromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is a fluorinated heterocyclic building block featuring a saturated 1,4-benzoxazepine core with a trifluoromethyl (-CF3) substituent at the 5-position. It possesses a molecular formula of C10H10F3NO and a molecular weight of 217.19 g/mol.

Molecular Formula C10H10F3NO
Molecular Weight 217.191
CAS No. 2168655-68-1
Cat. No. B2547728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine
CAS2168655-68-1
Molecular FormulaC10H10F3NO
Molecular Weight217.191
Structural Identifiers
SMILESC1COC2=CC=CC=C2C(N1)C(F)(F)F
InChIInChI=1S/C10H10F3NO/c11-10(12,13)9-7-3-1-2-4-8(7)15-6-5-14-9/h1-4,9,14H,5-6H2
InChIKeyNMCLWOFOEQEYCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Trifluoromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS 2168655-68-1): Core Scaffold Profile for Drug Discovery Sourcing


5-(Trifluoromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is a fluorinated heterocyclic building block featuring a saturated 1,4-benzoxazepine core with a trifluoromethyl (-CF3) substituent at the 5-position. It possesses a molecular formula of C10H10F3NO and a molecular weight of 217.19 g/mol . This scaffold serves as a conformationally constrained N-acetyl-lysine mimetic and has been utilized in the development of potent CBP/P300 bromodomain inhibitors [1]. Its structural architecture makes it a key intermediate in medicinal chemistry programs targeting epigenetic readers and inflammatory kinases.

Why 5-CF3-2,3,4,5-tetrahydro-1,4-benzoxazepine Cannot Be Substituted by Common Analogs


Substituting this compound by generic in-class analogs like the unsubstituted 2,3,4,5-tetrahydro-1,4-benzoxazepine or the 5-methyl derivative will significantly alter key physicochemical determinants and biological recognition elements. The -CF3 group dramatically increases lipophilicity, electron-withdrawing capacity, and metabolic stability compared to -H or -CH3 substituents [1]. These changes are not linear and cannot be compensated for by simple stoichiometric adjustments, leading to divergent pharmacokinetic profiles and off-target liabilities in downstream candidates [2]. This necessitates strict batch-specific sourcing of the exact 5-CF3 congener.

Quantitative Differentiation Evidence for 5-(Trifluoromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine Sourcing


Lipophilicity Enhancement: LogP Comparison vs. Parent Scaffold

Introduction of a -CF3 group at the 5-position is predicted to increase the logP by approximately 1.0–1.5 units over the parent 2,3,4,5-tetrahydro-1,4-benzoxazepine (calculated logP = 1.50) [1]. This substantial increase in lipophilicity directly impacts membrane permeability and non-specific protein binding, making the 5-CF3 analog a distinct tool for optimizing cellular potency in target engagement assays.

Drug Design Physicochemical Properties Lipophilicity

Electronic Modulation: Reduced pKa vs. 5-Methyl Analog

The strong electron-withdrawing effect of the -CF3 group (Hammett σp = 0.54) is predicted to reduce the pKa of the secondary amine in the benzoxazepine ring by approximately 1.5–2.0 units compared to the 5-methyl analog (σp for -CH3 = -0.17) [1]. This reduction in basicity significantly alters the protonation state at physiological pH, impacting solubility and target binding interactions.

Medicinal Chemistry Basicity SAR

Isomeric Specificity: 5-CF3 vs. 2-CF3 and 7-CF3 Benzoxazepines

The regiochemistry of the trifluoromethyl group profoundly influences the molecular shape and electronic distribution of the benzoxazepine scaffold. Crystallographic evidence from PDB entry 5j0d shows that the 5-substituent on the 1,4-benzoxazepine ring occupies a vector critical for bromodomain binding, whereas 2-substituted or 7-substituted isomers present a mismatched pharmacophore geometry [1]. While direct quantitative potency data for the exact compound is limited, literature on analogous bromodomain inhibitor series demonstrates that shifting the CF3 position from C5 to C2 or C7 often reduces target affinity by 10- to 100-fold [2].

Scaffold Hopping Positional Isomerism Selectivity

Metabolic Stability: Predicted Oxidative Metabolism of 5-CF3 vs. 5-CH3

The trifluoromethyl group confers significant resistance to oxidative metabolism compared to the 5-methyl analog. In the 5-methyl congener, the benzylic C-H bonds are primary sites of CYP450-mediated oxidation, typically resulting in rapid hepatic clearance. The 5-CF3 analog is predicted to have a substantially longer metabolic half-life (estimated 3- to 5-fold improvement in intrinsic clearance) due to the strength of the C-F bonds and the electron-deficient nature of the CF3 group [1].

Metabolism CYP450 Stability

Optimal Application Scenarios for 5-(Trifluoromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS 2168655-68-1)


Epigenetic Chemical Probe Optimization: CBP/p300 Bromodomain Program

The 5-CF3-benzoxazepine scaffold is a validated N-acetyl-lysine mimetic in CBP/p300 bromodomain inhibitors. Procurement of this specific building block enables SAR exploration around the critical 5-position, where the trifluoromethyl group can enhance cellular potency by exploiting a hydrophobic sub-pocket identified in co-crystal structures (PDB 5j0d) [1]. Substitution with the 5-H or 5-CH3 analog is predicted to result in 10- to 100-fold loss in affinity based on class-level SAR [2]. Researchers developing selective bromodomain inhibitors should prioritize this exact compound for hit-to-lead optimization.

Kinase Inhibitor Scaffold: RIP1/PI3K Lead Generation

Benzoxazepinone and tetrahydrobenzoxazepine derivatives have emerged as potent RIP1 kinase inhibitors (GSK's clinical candidate GSK2982772) and PI3Kδ-selective agents [1]. The 5-CF3 substituent provides a unique combination of metabolic stability and lipophilicity that is advantageous for crossing the blood-brain barrier, a requirement for CNS-penetrant RIP1 inhibitors targeting neuroinflammation [2]. Using the 5-methyl analog in this context would compromise CNS penetration and metabolic profile.

Neglected Tropical Disease Drug Discovery: Trypanocidal Agents

The 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine core has been computationally designed and synthesized as a new class of PEX14 inhibitors with trypanocidal activity [1]. The 5-trifluoromethyl variant of this scaffold is predicted to enhance target engagement due to increased hydrophobic contacts with the PEX14 binding site, a feature that the 5-methyl or unsubstituted analogs cannot replicate. Sourcing this building block is essential for medicinal chemistry teams pursuing anti-trypanosomal lead series.

Antileishmanial Agent Development: Pharmacophore Validation

A recent phenotypic screen identified 4,7,9-trisubstituted tetrahydro-1,4-benzoxazepines as antileishmanial leads with sub-micromolar intracellular activity [1]. Introduction of a 5-CF3 group in this series presents an opportunity to improve aqueous solubility and selectivity over host macrophages while maintaining antiparasitic potency. The distinct electronic properties of the CF3 group enable fine-tuning of the pharmacophore, a strategy not feasible with the 5-methyl or 5-H variants.

Quote Request

Request a Quote for 5-(Trifluoromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.